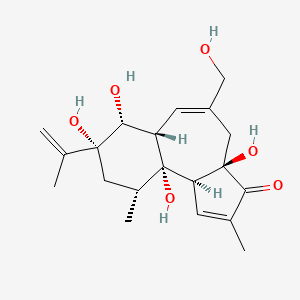

Resiniferonol

Description

Resiniferonol is a daphnane-type diterpene alcohol that serves as the core structure for several bioactive esters, including simplexin (SIM), resiniferatoxin (RTX), and excoecaria factor O1 . It is characterized by a tricyclic diterpene skeleton with a 9,13,14-orthoester functional group, which is critical for its biological activity . This compound derivatives are primarily isolated from plants in the Euphorbiaceae and Thymelaeaceae families, such as Euphorbia resinifera and Excoecaria oppositifolia .

Properties

CAS No. |

57444-60-7 |

|---|---|

Molecular Formula |

C20H28O6 |

Molecular Weight |

364.4 g/mol |

IUPAC Name |

(3aR,6aS,7R,8R,10R,10aR,10bS)-3a,7,8,10a-tetrahydroxy-5-(hydroxymethyl)-2,10-dimethyl-8-prop-1-en-2-yl-4,6a,7,9,10,10b-hexahydrobenzo[e]azulen-3-one |

InChI |

InChI=1S/C20H28O6/c1-10(2)18(24)7-12(4)20(26)14(17(18)23)6-13(9-21)8-19(25)15(20)5-11(3)16(19)22/h5-6,12,14-15,17,21,23-26H,1,7-9H2,2-4H3/t12-,14+,15-,17-,18-,19-,20-/m1/s1 |

InChI Key |

XJOIANWCBZYENR-IXUTXISSSA-N |

SMILES |

CC1CC(C(C2C1(C3C=C(C(=O)C3(CC(=C2)CO)O)C)O)O)(C(=C)C)O |

Isomeric SMILES |

C[C@@H]1C[C@]([C@@H]([C@H]2[C@]1([C@@H]3C=C(C(=O)[C@]3(CC(=C2)CO)O)C)O)O)(C(=C)C)O |

Canonical SMILES |

CC1CC(C(C2C1(C3C=C(C(=O)C3(CC(=C2)CO)O)C)O)O)(C(=C)C)O |

Synonyms |

resiniferonol |

Origin of Product |

United States |

Comparison with Similar Compounds

Simplexin (SIM)

- Structural Similarities: SIM is a 20-ester of resiniferonol with a 5β-hydroxy-6α,7α-epoxide group and a 9,13,14-orthoester .

- Biological Activity: Skin Irritancy: SIM exhibits high irritant activity, with an irritant dose (ID₅₀) of 0.3 nmole/ear in mice . Key Difference: SIM’s 13-cis-allyl group is absent in its hydrogenated derivative, 15,16-dihydrosimplexin (DHS), leading to reduced bioactivity .

15,16-Dihydrosimplexin (DHS)

Phorbol Esters (e.g., TPA)

- Structural Comparison: Phorbol shares a tricyclic diterpene core with this compound but lacks the 9,13,14-orthoester group. Instead, it has hydroxyl and ester groups at positions 12 and 13 .

- Biological Activity: Mechanism: Phorbol esters like 12-O-tetradecanoylphorbol-13-acetate (TPA) activate PKC isoforms directly, unlike this compound derivatives, which require TRPV1 for some effects . Tumor Promotion: TPA (5 nmole/dose) has rtpp₂₄ = ++++ and t₅₀ = 15.8 weeks, making it more potent than DHS but less selective .

Daphnetoxin

- Source : Isolated from Daphne mezereum .

- Activity : Shares similar irritant and tumor-promoting profiles with DHS (ID₅₀ = 3.0 nmole/ear; rtpp₂₄ = ++), suggesting conserved structure-activity relationships among daphnane diterpenes .

Functional Comparison with Pharmacologically Related Compounds

Resiniferatoxin (RTX)

- Structural Basis: RTX is a 20-homovanillate ester of this compound 9,13,14-orthophenylacetate .

- Bioactivity :

Phorbol 12,13-Didecanoate 20-Homovanillate (PDDHV)

- Structural Hybrid : Combines phorbol’s diterpene core with RTX’s vanillyl group .

- Activity: PDDHV exhibits capsaicin-like selectivity for TRPV1 (EC₅₀ = 1.41 µM) but lacks the tumor-promoting potency of TPA or this compound derivatives .

Key Research Findings and Data Tables

Table 1. Tumor-Promoting Activities of this compound Derivatives vs. Phorbol Esters

| Compound | Dose (nmole) | rtpp₂₄ | t₅₀ (weeks) | Irritant Activity (ID₅₀, nmole/ear) |

|---|---|---|---|---|

| SIM | 20 | +++ | 11.5 | 0.3 |

| DHS | 20 | ++ | 9.2 | 3.0 |

| TPA | 5 | ++++ | 15.8 | 0.1 |

| Daphnetoxin | 20 | ++ | 10.1 | 3.0 |

Table 2. Receptor Binding Affinities of Vanilloid Compounds

| Compound | TRPV1 Binding (Ki) | Calcium Uptake (EC₅₀) |

|---|---|---|

| RTX | 38.5 pM | 0.94 nM |

| This compound 20-Homovanillate | 25.7 nM | 26.5 nM |

| Capsaicin | 4.93 µM | 340 nM |

| PDDHV | 7.98 µM | 1.41 µM |

Data from

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.